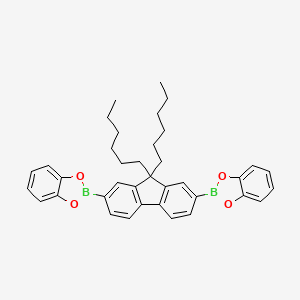
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a chlorine atom and two pyrimidine rings substituted with methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyridine with 2-(methylthio)pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A simpler compound with similar functional groups but lacking the pyridine ring.
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H14ClN5OS2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-bis(2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-19-8-5-11(21-14)16(23,10-4-3-7-18-13(10)17)12-6-9-20-15(22-12)25-2/h3-9,23H,1-2H3 |
InChI Key |
ITZFTAREVCORKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C(C2=C(N=CC=C2)Cl)(C3=NC(=NC=C3)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)











